

# Application Notes and Protocols: Fgfr-IN-4 in Combination with Other Cancer Therapies

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A Comprehensive Guide for Researchers and Drug Development Professionals

### Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers.[1][2] Consequently, FGFR has emerged as a promising therapeutic target. While the specific compound "Fgfr-IN-4" is not extensively documented in publicly available literature, this document will focus on the principles and applications of combining selective FGFR inhibitors with other cancer therapies, using the well-characterized selective FGFR4 inhibitor, roblitinib (also known as FGF401 or EVER4010001), as a representative agent. The protocols and data presented are based on published preclinical and clinical studies of FGFR inhibitors and provide a framework for designing and conducting similar combination therapy experiments.

## **Rationale for Combination Therapies**

The use of FGFR inhibitors as monotherapy can be effective in tumors with specific FGFR alterations; however, resistance can emerge.[3] Combining FGFR inhibitors with other therapeutic modalities offers several potential advantages:

• Overcoming Resistance: Combination therapies can target parallel or downstream signaling pathways that may be activated as escape mechanisms to FGFR inhibition. For instance,

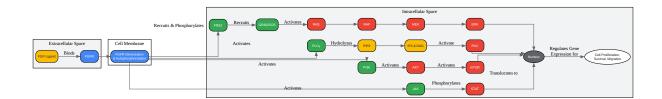


resistance to FGFR inhibitors can be mediated by the activation of the PI3K/AKT/mTOR pathway, suggesting that a combination with mTOR inhibitors could be beneficial.[3][4]

- Synergistic Efficacy: Two agents may work synergistically to produce a greater anti-tumor effect than the sum of their individual effects.
- Enhancing Immunotherapy: Preclinical studies suggest that FGFR signaling can modulate the tumor microenvironment, and inhibiting this pathway may enhance the efficacy of immune checkpoint inhibitors.[5] FGFR inhibition can lead to increased T-cell infiltration into the tumor.[5]

## **FGFR Signaling Pathway**

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor. This leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. The activated receptor then recruits and phosphorylates various downstream effector proteins, initiating multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLCy, and JAK-STAT pathways. These pathways ultimately regulate gene expression and drive cellular processes such as proliferation, survival, and migration.





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Caption: The FGFR signaling pathway, illustrating ligand binding, receptor activation, and downstream signaling cascades.

# Combination Therapy Application: FGFR4 Inhibitor with Immune Checkpoint Blockade

A notable example of an FGFR inhibitor in combination therapy is the Phase 1 clinical trial of EVER4010001 (roblitinib), a selective FGFR4 inhibitor, with pembrolizumab, an anti-PD-1 antibody, in patients with advanced solid tumors.[6]

### **Quantitative Data Summary**

The following table summarizes the clinical outcomes from the dose-escalation cohorts of the Phase 1 study.

Dosage Group (EVER401 0001 + Pembroli zumab)	Number of Patients (n)	Objective Respons e Rate (ORR)	Disease Control Rate (DCR)	Partial Respons e (PR)	Stable Disease (SD)	Progressi ve Disease (PD)
40 mg BID + 200 mg Q3W	3	0%	33.3%	0	1	2
60 mg BID + 200 mg Q3W	4	0%	25%	0	1	3
80 mg BID + 200 mg Q3W	6	16.7%[6]	50.0%[6]	1	2	3
100 mg BID + 200 mg Q3W	6	0%	50%	0	3	3



BID: twice daily; Q3W: every 3 weeks. Data adapted from a Phase 1, multicenter, open-label study.[6]

# Experimental Protocol: Phase 1 Clinical Trial of Roblitinib (EVER4010001) with Pembrolizumab

This protocol provides a generalized methodology based on the published clinical trial.

- 1. Patient Population:
- Patients with advanced solid tumors who have progressed on standard therapies.
- Confirmation of FGF19 amplification and/or FGFR4 overexpression in tumor tissue may be an inclusion criterion for expansion cohorts.
- 2. Study Design:
- Phase 1, open-label, multicenter, dose-escalation study.
- Primary objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of roblitinib in combination with pembrolizumab.[6]
- Secondary objectives: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the combination.
- 3. Treatment:
- Roblitinib (EVER4010001) is administered orally, twice daily (BID), in continuous 21-day cycles.
- Pembrolizumab is administered as an intravenous infusion at a dose of 200 mg every 3 weeks (Q3W).
- Dose escalation of roblitinib follows a standard 3+3 design.
- 4. Assessments:

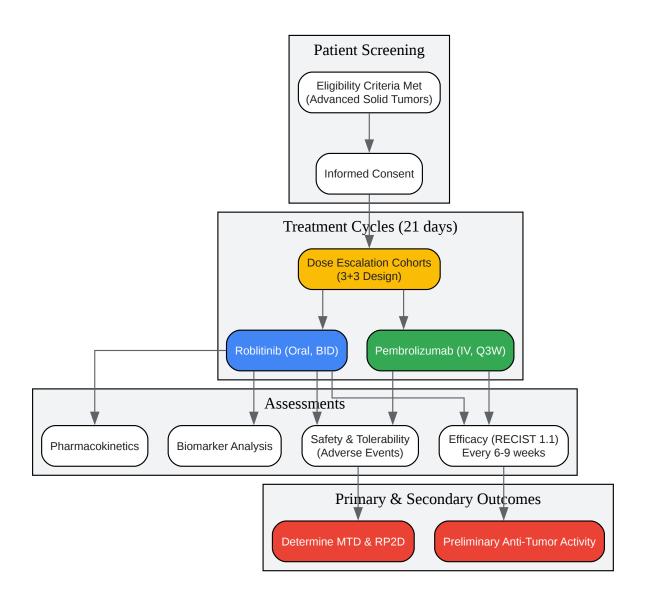






- Safety: Monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests. Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Efficacy: Tumor assessments are performed using imaging (e.g., CT or MRI) at baseline and every 6-9 weeks, based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
- Pharmacokinetics: Plasma samples are collected at specified time points to determine the pharmacokinetic profiles of roblitinib and its metabolites.
- Biomarkers: Tumor biopsies and/or blood samples may be collected at baseline and ontreatment to evaluate pharmacodynamic markers and potential predictive biomarkers of response.





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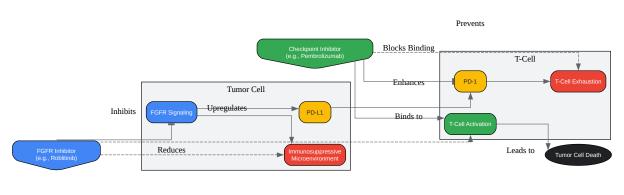
Caption: Experimental workflow for a Phase 1 combination therapy trial of an FGFR inhibitor and an immune checkpoint inhibitor.

## **Proposed Synergistic Mechanism**

The combination of an FGFR inhibitor and an immune checkpoint inhibitor is thought to have a synergistic effect by modulating the tumor microenvironment. FGFR signaling in cancer cells



can lead to an immunosuppressive microenvironment. By inhibiting FGFR, the tumor may become more susceptible to immune-mediated killing, which is enhanced by the checkpoint inhibitor.



Potentiates

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Caption: Proposed synergistic mechanism of combining an FGFR inhibitor with an immune checkpoint inhibitor.

### Conclusion

The combination of FGFR inhibitors with other cancer therapies, including immune checkpoint inhibitors, chemotherapy, and other targeted agents, represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. The provided application notes and protocols, using a selective FGFR4 inhibitor as a case study, offer a foundational guide for researchers and drug developers. Future preclinical and clinical studies are warranted to further explore and optimize these combination approaches for various cancer types with EGFR alterations.



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